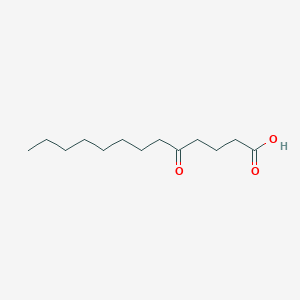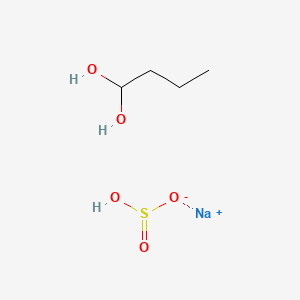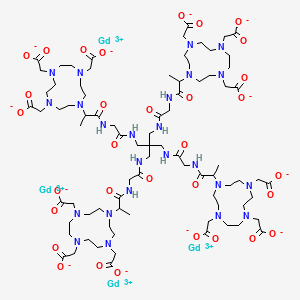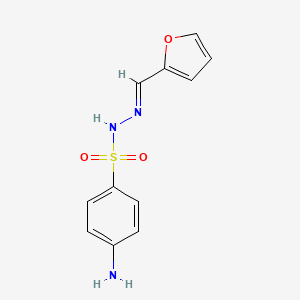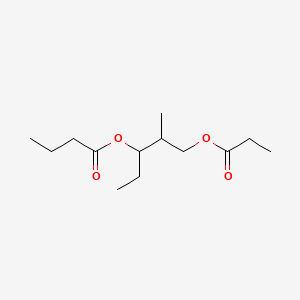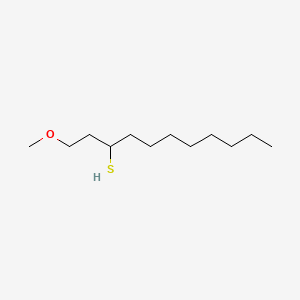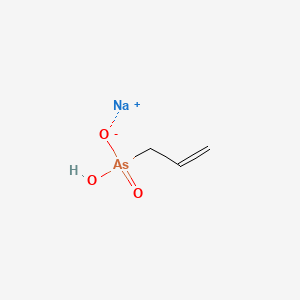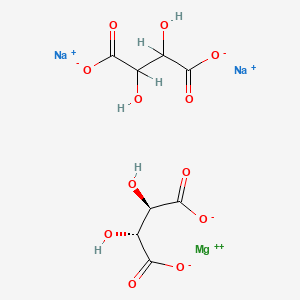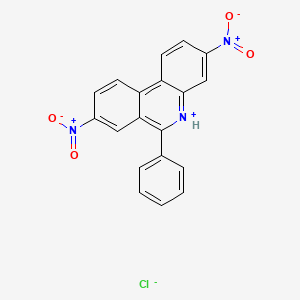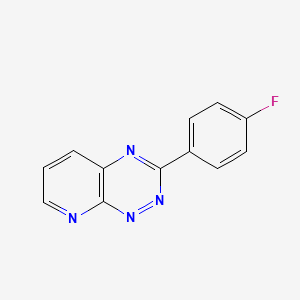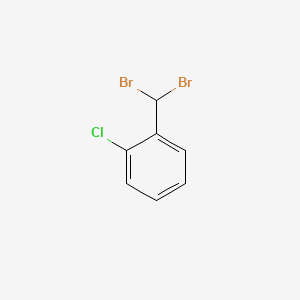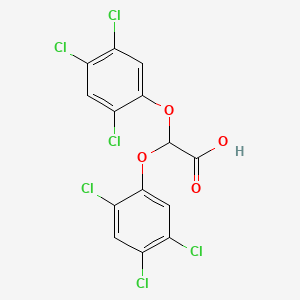
Bis-(2,4,5-trichlorophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2,4,5-trichlorophenoxy)acetic acid, commonly known as 2,4,5-Trichlorophenoxyacetic acid, is a synthetic auxin, a type of plant hormone. It is a chlorophenoxy acetic acid herbicide used to defoliate broad-leafed plants. This compound was developed in the late 1940s and has been widely used in the agricultural industry .
Méthodes De Préparation
Bis-(2,4,5-trichlorophenoxy)acetic acid is synthesized by the reaction of 2,4,5-Trichlorophenol with chloroacetic acid . The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the acetic acid derivative . Industrial production methods involve careful control of reaction conditions to minimize the formation of unwanted by-products, such as dioxins .
Analyse Des Réactions Chimiques
Bis-(2,4,5-trichlorophenoxy)acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as hydroxide ions
Applications De Recherche Scientifique
Bis-(2,4,5-trichlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxy acids.
Biology: The compound is used to study the effects of synthetic auxins on plant growth and development.
Medicine: Research has been conducted on its potential toxicological effects and its role in environmental health.
Industry: It has been used in the formulation of herbicides and defoliants, such as Agent Orange
Mécanisme D'action
Bis-(2,4,5-trichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Bis-(2,4,5-trichlorophenoxy)acetic acid is similar to other chlorophenoxy acetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). it is unique due to its higher chlorination, which affects its potency and environmental persistence . Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,6-Trichlorophenoxyacetic acid
- 2,4,5-Trichlorophenoxyacetic acid butoxyethanol ester
Propriétés
Numéro CAS |
16898-30-9 |
|---|---|
Formule moléculaire |
C14H6Cl6O4 |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
2,2-bis(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C14H6Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-14(13(21)22)24-12-4-8(18)6(16)2-10(12)20/h1-4,14H,(H,21,22) |
Clé InChI |
KHPIUCSFFGKWLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




